N-Monodesmethyl bedaquiline
Descripción general
Descripción
“N-Monodesmethyl bedaquiline” is a metabolite of Bedaquiline . Bedaquiline is a diarylquinoline antimycobacterial drug used in combination with other antibacterials to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) .
Synthesis Analysis
Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite .Molecular Structure Analysis
The molecular formula of this compound is C31H29BrN2O2 . For more detailed structural information, you may refer to specialized chemical databases or resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the retrieved sources. For Bedaquiline, it has been found that different salts of the drug have different properties .Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug-Drug Interactions : Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to N-Monodesmethyl bedaquiline. Studies have assessed the pharmacokinetics and drug-drug interaction profile of bedaquiline, including its interactions with anti-TB drugs and antiretroviral agents (R. V. van Heeswijk, B. Dannemann, & R. Hoetelmans, 2014).
Safety and Tolerability : Research indicates that bedaquiline, including its metabolite this compound, is generally well tolerated, with a study showing it had a manageable safety profile when used with efavirenz, an antiretroviral drug (K. Dooley et al., 2012).
Measurement and Analysis in Human Serum : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to analyze bedaquiline and this compound in human serum. This method is useful for pharmacokinetic studies and in clinical practice (J. Alffenaar et al., 2015).
Study of Metabolism and Novel Metabolites : Research has extended the understanding of bedaquiline metabolism, confirming that CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation, along with CYP3A4. This knowledge is important to predict and prevent drug-drug interactions and adverse drug reactions (Ke Liu et al., 2014).
Effectiveness in Multidrug-Resistant Tuberculosis Treatment : Bedaquiline-containing regimens have demonstrated high conversion and success rates in treating MDR- and extensively drug-resistant tuberculosis (XDR-TB) under various conditions, indicating its effectiveness and safety (S. Borisov et al., 2017).
Resistance Mechanisms and Prevention : The emergence of bedaquiline resistance, including its metabolite, has been studied, highlighting the need for systematic surveillance and understanding of resistance mechanisms to delay resistance acquisition (T. Nguyen et al., 2018).
Population Pharmacokinetics : A comprehensive study of bedaquiline's population pharmacokinetics helps in understanding its distribution, clearance, and variability among different demographic groups (S. Mcleay et al., 2014).
Mecanismo De Acción
Target of Action
N-Monodesmethyl bedaquiline, also known as rac-N-Desmethyl Bedaquiline, is a metabolite of bedaquiline . Bedaquiline is a bactericidal antimycobacterial drug that belongs to the class of diarylquinoline . It primarily targets the c subunit of ATP synthase , an enzyme responsible for synthesizing ATP . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .
Mode of Action
Bedaquiline and its metabolite, this compound, inhibit the c subunit of ATP synthase . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in ATP synthesis . As a result, the energy metabolism of the bacteria is disrupted, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ATP synthesis pathway . By inhibiting the c subunit of ATP synthase, it disrupts the production of ATP, a molecule that provides energy for various biochemical reactions within the bacterial cell .
Pharmacokinetics
Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into the N-monodesmethyl metabolite . The metabolite is less active against M. tuberculosis, with approximately 4-6 fold lower antimycobacterial activity than the parent compound . The average exposure of the metabolite in humans is also lower, ranging from 23% to 31% . After 8 weeks of bedaquiline administration, the mean elimination half-life was 164 days for bedaquiline and 159 days for the metabolite .
Result of Action
The primary result of the action of this compound is the death of the M. tuberculosis bacteria . By inhibiting ATP synthase, it disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production . This decrease in ATP levels affects the survival and growth of the bacteria, ultimately leading to its death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs known to induce or inhibit CYP3A4 can affect the metabolism of bedaquiline and the formation of its metabolite . Therefore, the co-administration of bedaquiline with such drugs needs to be carefully managed to ensure safe and effective treatment .
Safety and Hazards
Bedaquiline has been associated with risks such as inhibition of the hERG (human Ether-à-go-related gene; KCNH2), potassium channel (concurrent risk of cardiac toxicity), and risk of phospholipidosis due to its more lipophilic nature . The safety and hazards of N-Monodesmethyl bedaquiline specifically are not detailed in the retrieved sources.
Direcciones Futuras
The development of standardized drug susceptibility testing (DST) for bedaquiline is urgently needed . Understanding any target and non-target-based mechanisms is essential to minimize resistance development and treatment failure and help to develop appropriate DST for bedaquiline and genetic-based resistance screening .
Análisis Bioquímico
Biochemical Properties
N-Monodesmethyl bedaquiline interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) in the liver . This metabolite is active against Mycobacterium tuberculosis, but its activity is approximately five times less than that of bedaquiline .
Cellular Effects
This compound has been shown to disrupt cellular phospholipid deposition more than bedaquiline, which may result in adverse effects such as QT prolongation . It is also known to interact with intracellular phospholipids, resulting in drug accumulation in tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cytochrome P450 isoenzyme 3A4 (CYP3A4), which metabolizes it into a less active form . This interaction can potentially lead to drug-drug interactions with other medications metabolized by CYP3A4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After drug intake is discontinued, the time course of drug elimination from the tissues is dependent on the dissociation rate constant of the drug from the phospholipid and the elimination rate of the drug from the tissue . This can result in a prolonged half-life, as observed with bedaquiline and this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 isoenzyme 3A4 (CYP3A4). It is primarily metabolized by CYP3A4 in the liver . In addition to CYP3A4, both CYP2C8 and CYP2C19 have been found to contribute to this compound metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds to intracellular phospholipids, resulting in drug accumulation in tissues
Subcellular Localization
Given its lipophilic nature and its known interactions with intracellular phospholipids, it is likely to be found in areas of the cell where phospholipids are abundant .
Propiedades
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235434 | |
Record name | N-Monodesmethyl bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861709-47-9 | |
Record name | N-Monodesmethyl bedaquiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Monodesmethyl bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-MONODESMETHYL BEDAQUILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.